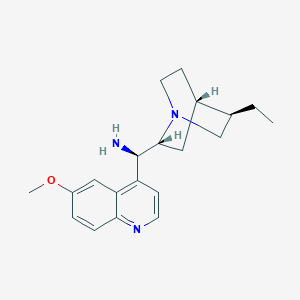![molecular formula C11H7N3O B3270236 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine CAS No. 52333-48-9](/img/structure/B3270236.png)
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Vue d'ensemble
Description
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and oxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the cyclization of 3-fluoropyridine derivatives with appropriate N–O nucleophiles. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization, yields the desired oxazolo[4,5-b]pyridine . Another approach involves the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antimicrobial, and antiviral agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes or receptors involved in various diseases.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. For example, it has been studied as an inhibitor of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival .
Comparaison Avec Des Composés Similaires
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-b]pyridine: Similar structure but different substitution pattern, leading to variations in biological activity.
Thiazolo[5,4-b]pyridine: Contains a sulfur atom instead of oxygen, which can affect its chemical reactivity and biological properties.
Isoxazolo[4,5-b]pyridine: Features an isoxazole ring, which can influence its pharmacological profile.
Propriétés
IUPAC Name |
2-pyridin-3-yl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c1-3-8(7-12-5-1)11-14-10-9(15-11)4-2-6-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYWJHTVBIQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287729 | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-48-9 | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B3270162.png)






![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)

![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270247.png)
